molecular formula C12H9N3O B11894386 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol CAS No. 79039-17-1

2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol

Cat. No.: B11894386
CAS No.: 79039-17-1
M. Wt: 211.22 g/mol
InChI Key: WUBLHSVMWNLLAT-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol typically involves the reaction of aminopyrazole with β-enaminone derivatives under microwave irradiation. This method yields various 2,7-disubstituted products with high efficiency . Another approach involves the uracil ring-opening induced by specific reagents, followed by the loss of a methylurea molecule to produce the desired compound . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol undergoes various chemical reactions, including:

Scientific Research Applications

2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor by binding to the active sites of these targets, thereby blocking their activity. This inhibition can lead to various biological effects, including the suppression of tumor growth and the modulation of cellular pathways .

Comparison with Similar Compounds

2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol can be compared with other similar compounds, such as:

Properties

CAS No.

79039-17-1

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

2-phenyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C12H9N3O/c16-12-6-7-15-11(13-12)8-10(14-15)9-4-2-1-3-5-9/h1-8H,(H,13,16)

InChI Key

WUBLHSVMWNLLAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CC(=O)NC3=C2

Origin of Product

United States

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